molecular formula C17H17N3O5S B2811747 Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1029734-86-8

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2811747
CAS No.: 1029734-86-8
M. Wt: 375.4
InChI Key: DBABKBFACNAQEJ-UHFFFAOYSA-N
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Description

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 7-oxo-4,7-dihydro core structure. This compound features a sulfonylmethyl substituent at position 5, derived from a 2,4-dimethylphenyl group, and a methyl ester at position 3. Such derivatives are typically synthesized via multicomponent reactions involving aminopyrazoles and alkynes or acrylates under acidic or ultrasonic conditions .

Properties

IUPAC Name

methyl 5-[(2,4-dimethylphenyl)sulfonylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-10-4-5-14(11(2)6-10)26(23,24)9-12-7-15(21)20-16(19-12)13(8-18-20)17(22)25-3/h4-8,18H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFUIQAKHWARAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC2=CC(=O)N3C(=N2)C(=CN3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial processes often employ automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfonylmethyl group at position 5 distinguishes it from analogs with simpler alkyl or aryl groups (e.g., methyl in ). This group may enhance binding affinity to hydrophobic pockets in target proteins but could reduce solubility .
  • The methyl ester at position 3 is common in many analogs (e.g., ), but substitution with carboxylic acids (e.g., ) increases polarity, affecting pharmacokinetics.

Key Observations :

  • The target compound’s synthesis likely follows the ultrasonic KHSO4-mediated route (as in ), which achieves high yields (84–92%) and purity.
  • Alternative methods (e.g., reflux in acetic acid ) offer lower yields, highlighting the efficiency of ultrasonic irradiation for cyclization.

Physicochemical Properties

Substituents critically influence molecular weight, lipophilicity (logP), and solubility:

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility
Target Compound C20H20N3O5S 414.45 g/mol ~3.5 Low (aqueous)
Ethyl 2-ethyl-5-methyl-... () C12H15N3O3 249.27 g/mol ~1.8 Moderate
3-(4-Methoxyphenyl)-2-methyl-... () C15H13N3O4 299.28 g/mol ~2.2 Low (polar solvents)

Key Observations :

  • The target compound’s sulfonyl group increases molecular weight and logP compared to alkyl-substituted analogs, suggesting reduced aqueous solubility but improved membrane permeability.

Biological Activity

Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1029734-86-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H17_{17}N3_{3}O5_{5}S
  • Molecular Weight : 375.4 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

One of the significant areas of research surrounding this compound involves its antimicrobial properties. Studies have indicated that derivatives of pyrazolo-pyrimidines exhibit varying degrees of antibacterial activity. For example, compounds with similar structures have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, sulfonyl derivatives have been linked to significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition of AChE can have implications in treating conditions like Alzheimer’s disease .

Anticancer Properties

Research has also pointed towards the anticancer potential of pyrazolo-pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Hypoglycemic Effects

Some studies suggest that compounds similar to this compound may exhibit hypoglycemic activity, making them candidates for diabetes treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Binding Affinity : The sulfonyl group enhances binding affinity to target enzymes and receptors.
  • Structural Modifications : Variations in the pyrazolo-pyrimidine structure can significantly affect biological activity and selectivity towards specific targets.
  • Molecular Interactions : Docking studies have revealed potential interactions with amino acid residues in target proteins, which can elucidate the mechanism behind their biological effects .

Study on Antimicrobial Activity

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of pyrazolo-pyrimidine derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy .

Study on Enzyme Inhibition

A research article focused on the enzyme inhibition properties of sulfonamide derivatives demonstrated that modifications at the 4-position significantly increased AChE inhibitory activity. This finding underscores the importance of structural features in enhancing biological activity .

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